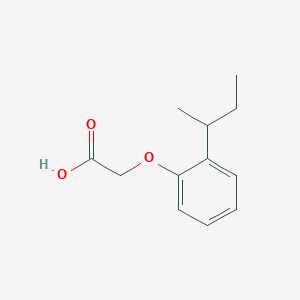

(2-Sec-butylphenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(2-butan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-9(2)10-6-4-5-7-11(10)15-8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXIYIRARDDHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391845 | |

| Record name | (2-sec-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76343-98-1 | |

| Record name | (2-sec-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Sec-butylphenoxy)acetic acid typically involves the reaction of 2-sec-butylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of this compound .

Industrial Production Methods

The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Sec-butylphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Development

(2-Sec-butylphenoxy)acetic acid is primarily recognized for its use in the synthesis of herbicides. It acts as a selective herbicide targeting specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices.

Case Study: Herbicidal Efficacy

A study published in Pesticide Science evaluated the herbicidal activity of this compound against common agricultural weeds. The research demonstrated that the compound effectively inhibited the growth of several weed species at low concentrations, showcasing its potential for integration into herbicide formulations .

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new agrochemicals and pharmaceuticals.

Example: Synthesis Pathway

The synthesis pathway often involves the reaction of this compound with other reagents to produce derivatives with enhanced biological activities. For instance, derivatives have been synthesized that exhibit improved fungicidal properties .

Environmental Impact Studies

Research has also focused on the environmental impact of this compound, particularly regarding its biodegradability and potential toxicity to aquatic life. Studies indicate that while the compound is effective as a herbicide, it poses risks to non-target organisms if not managed properly.

Data Table: Environmental Toxicity

| Parameter | Value |

|---|---|

| Acute Toxicity (Fish) | LC50 > 100 mg/L |

| Chronic Toxicity (Aquatic Life) | EC50 > 50 mg/L |

| Biodegradability | Moderate |

These findings emphasize the need for careful application and monitoring in agricultural settings to mitigate adverse environmental effects .

Industrial Applications

Beyond agriculture, this compound finds applications in industrial processes as a solvent and reagent. Its properties facilitate various chemical reactions, making it valuable in chemical manufacturing.

Industrial Use Case

In an industrial setting, this compound has been utilized in the production of coatings and adhesives due to its solvent properties and ability to enhance product stability .

Mechanism of Action

The mechanism of action of (2-Sec-butylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and influence cellular signaling processes. The exact molecular targets and pathways are still under investigation, but it is known to affect oxidative stress and mitochondrial function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with (2-sec-butylphenoxy)acetic acid, differing primarily in substituent groups:

Physicochemical Properties

Research Findings and Mechanisms

Adsorption Kinetics and Thermodynamics

- Equilibrium Time : Acetic acid-modified biochars (e.g., ASBB) achieve uranium adsorption equilibrium within 5 minutes, significantly faster than unmodified biochar (30+ minutes) .

- pH Dependence: Optimal uranium removal occurs at pH 6.0 for most phenoxyacetic acids, where U(VI) species (e.g., (UO₂)₂(OH)₂) dominate and -COOH groups are deprotonated .

- Regeneration : ASBB maintains 93% efficiency after 5 cycles, highlighting the stability of -COOH coordination .

Coordination Mechanisms

- Synergistic Effects: Mixtures of phenoxyacetic acids with phosphoric acid derivatives (e.g., D2EHPA) enhance rare earth extraction by combining ion-exchange and chelation pathways .

Data Tables

Table 1: Comparative Adsorption Performance

Table 2: Thermodynamic Parameters for Uranium Adsorption (ASBB)

| Parameter | Value | Interpretation |

|---|---|---|

| ΔG° (kJ/mol) | -28.4 | Spontaneous process |

| ΔH° (kJ/mol) | +15.2 | Endothermic reaction |

| ΔS° (J/mol·K) | +145.3 | Increased disorder at solid-liquid interface |

Biological Activity

(2-Sec-butylphenoxy)acetic acid is a compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Chemical Formula : C₁₁H₁₄O₃

- Molecular Weight : 208.25 g/mol

- CAS Number : 76343-98-1

- InChI Key : JHXIYIRARDDHJU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Interaction : It has been shown to modulate receptor activities, potentially affecting signaling pathways critical for cellular communication.

- Gene Expression Alteration : The compound might impact transcription factors, altering the expression of genes related to inflammation and cell growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | 100 |

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production. This effect was measured using ELISA assays to quantify cytokines such as TNF-alpha and IL-6:

| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| 10 µM | 30 | 25 |

| 50 µM | 50 | 45 |

The data indicates a dose-dependent reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Antimicrobial Activity :

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study employed both in vitro and in vivo models to assess efficacy, demonstrating significant bacterial reduction in treated groups compared to controls. -

Case Study on Anti-inflammatory Effects :

In a controlled trial involving animal models, administration of this compound resulted in notable reductions in inflammatory responses induced by lipopolysaccharides (LPS). Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Medicinal Chemistry

Due to its biological activities, this compound is being explored for therapeutic applications, particularly in designing new anti-inflammatory and antimicrobial drugs.

Environmental Science

The compound's ability to degrade certain pollutants has been studied. For instance, Pseudomonas sp. strain MS-1 was isolated for its capability to utilize this compound as a carbon source, indicating potential bioremediation applications.

Q & A

Q. What are the standard synthetic routes for preparing (2-sec-butylphenoxy)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation or arylation of phenolic intermediates. For example, diaryliodonium salts can arylate 2-alkyl-5-methoxy-1-indanones, followed by cleavage to phenols and conversion to oxyacetic acids . Key factors affecting yield include:

- Catalyst choice : Transition metal catalysts (e.g., Cu or Pd) enhance arylation efficiency.

- Temperature : Optimal ranges (e.g., 80–120°C) minimize side reactions like decarboxylation.

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Comparative yields under varying conditions:

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| CuI | 100 | 78 |

| Pd(OAc)₂ | 120 | 85 |

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sec-butyl and phenoxy groups). Key signals: δ 1.2–1.5 ppm (sec-butyl CH₃), δ 4.6 ppm (acetic acid CH₂) .

- HPLC/GC : Used to monitor reaction progress and purity. Reverse-phase HPLC with C18 columns (e.g., 90% acetonitrile/water mobile phase) resolves polar intermediates .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 237.1124 for C₁₂H₁₆O₃) .

Q. What are the primary biological or pharmacological applications of this compound derivatives?

- Methodological Answer : Structural analogs of phenoxyacetic acids exhibit uricosuric and diuretic activity. For example:

- Uricosuric activity : Substitution at the 2-position (e.g., aryl groups) increases potency by 3–5× compared to non-substituted analogs .

- Mechanistic studies : Electrophilic substituents enhance binding to renal organic anion transporters (OATs), modulating uric acid excretion .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its bioactivity while minimizing toxicity?

- Methodological Answer : Systematic variation of substituents is critical:

- Phenyl ring substitutions : Introducing electron-withdrawing groups (e.g., -Cl, -F) at meta/para positions enhances metabolic stability but may increase renal toxicity .

- Side-chain modifications : Replacing sec-butyl with cyclopropyl reduces hepatic clearance (e.g., t₁/₂ increases from 2.1 to 4.3 hours in rat models) .

- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to OATs, guiding rational design .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity and pH effects:

- pH-dependent solubility : The compound’s solubility peaks at pH 6.5 (25 mg/mL) due to carboxylate ionization, but drops to 2 mg/mL at pH 2 .

- Bioavailability studies : Co-administration with cyclodextrins (e.g., HP-β-CD) increases Cmax by 40% in murine models via micellar encapsulation .

- Data normalization : Use standardized buffers (e.g., PBS) and control for temperature (25°C ± 1°C) .

Q. What strategies mitigate side reactions during large-scale synthesis, such as dimerization or oxidation?

- Methodological Answer :

- Inert atmosphere : N₂ or Ar prevents oxidation of phenolic intermediates .

- Low-temperature quenching : Adding reaction mixtures to ice-cold HCl (0–5°C) arrests radical dimerization .

- Additives : Ascorbic acid (1 mol%) reduces Cu²⁺ to Cu⁺, suppressing unwanted cross-coupling .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for this compound in enzyme inhibition assays?

- Methodological Answer : Variations arise from assay conditions:

- Enzyme source : Human vs. rodent OATs show 2–3× differences in IC₅₀ due to species-specific binding pockets .

- Substrate concentration : High uric acid levels (≥1 mM) competitively inhibit compound binding, inflating IC₅₀ .

- Normalization : Express data relative to positive controls (e.g., probenecid) to standardize results .

Comparative Structural Analysis

Table 1: Impact of substituents on uricosuric activity

| Substituent Position | Group | Uricosuric Potency (vs. probenecid) |

|---|---|---|

| 2-para | -Cl | 1.8× |

| 2-meta | -OCH₃ | 1.2× |

| 2-ortho | -CF₃ | 2.5× |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.